molecular formula C9H18ClN B1519793 N-cyclopropylcyclohexanamine hydrochloride CAS No. 874-64-6

N-cyclopropylcyclohexanamine hydrochloride

Cat. No. B1519793
CAS RN: 874-64-6
M. Wt: 175.7 g/mol
InChI Key: BHEJSAFRFRRXIR-UHFFFAOYSA-N
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Description

N-Cyclopropylcyclohexanamine hydrochloride is a chemical compound with the CAS Number: 874-64-6. It has a molecular weight of 175.7 . This compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular formula of N-cyclopropylcyclohexanamine hydrochloride is C9H18ClN . The InChI code for this compound is 1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H .


Physical And Chemical Properties Analysis

N-Cyclopropylcyclohexanamine hydrochloride is a solid substance .

Scientific Research Applications

Analytical Profiles and Biological Matrix Analysis

N-cyclopropylcyclohexanamine hydrochloride has been subject to analytical profiling, particularly in the context of psychoactive arylcyclohexylamines. Techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been used for characterization. Additionally, methods for determining these compounds in biological matrices like blood, urine, and vitreous humor have been developed, highlighting their relevance in toxicological studies and drug monitoring (De Paoli et al., 2013).

Preclinical and Clinical Applications

N-cyclopropylcyclohexanamine hydrochloride and its derivatives have been explored in the context of anesthesia. Studies have focused on their analgesic properties and potential as intravenously administered anesthetics (Corssen & Domino, 1966).

Neurochemical Profile

The compound has been studied for its neurochemical profile, particularly in the context of antidepressant activity. Research suggests that it exhibits properties similar to tricyclic antidepressants but without certain side effects, indicating its potential in therapeutic applications (Muth et al., 1986).

Metabolism Studies

Metabolism studies of N-cyclopropylcyclohexanamine hydrochloride have been conducted in various species, including humans. These studies have focused on understanding its metabolic pathways and the excretion of its metabolites, providing insights into its pharmacokinetics (Renwick & Williams, 1972).

Potential in Antitumor Therapy

Research has been conducted on derivatives of N-cyclopropylcyclohexanamine hydrochloride in the context of antitumor agents. This includes studies on their synthesis, biotransformation, and their physiologic disposition in different animal models (Oliverio et al., 1970).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

N-cyclopropylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEJSAFRFRRXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylcyclohexanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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